molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No. B125062
Key on ui cas rn: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Patent
US05011846

Procedure details

Oxalyl chloride (10 ml) was slowly added to a stirred solution of 11.7 g of indole in 50 ml of anhydrous ether at 0° C. The temperature was allowed to reach room temperature and the mixture stirred for a further 2 hours. The orange precipitate was filtered off, washed with anhydrous ether and dried at 50° C. to give 3-indolylglyoxylyl chloride.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([Cl:4])=[O:3].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8]1>CCOCC>[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([C:1](=[O:5])[C:2]([Cl:4])=[O:3])=[CH:8]1

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
11.7 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The orange precipitate was filtered off
WASH
Type
WASH
Details
washed with anhydrous ether
CUSTOM
Type
CUSTOM
Details
dried at 50° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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